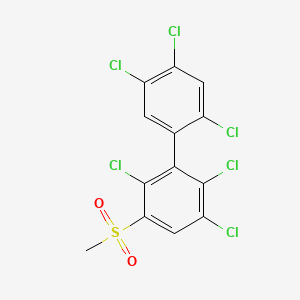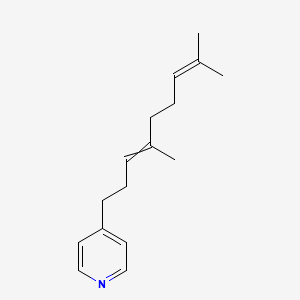
(1-Methoxyethyl)benzene
Descripción general
Descripción
“(1-Methoxyethyl)benzene” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as Ether, methyl α-methylbenzyl; α-Methylbenzyl methyl ether; Methyl α-phenethyl ether; 1-Methoxy-1-phenylethane; 1-Phenylethyl methyl ether .
Synthesis Analysis
The synthesis of benzene derivatives like “(1-Methoxyethyl)benzene” often involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “(1-Methoxyethyl)benzene” can be represented by the formula C9H12O . The average mass is 136.191 Da and the monoisotopic mass is 136.088821 Da .Chemical Reactions Analysis
Benzene, the base molecule in “(1-Methoxyethyl)benzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the attack of the pi bond electrons on the electrophile, forming an arenium ion which is conjugated but not aromatic . The arenium ion then accepts a second electron, resulting in a new anion .Aplicaciones Científicas De Investigación
Polymerization Initiator
1,4-Bis(1-methoxy-1-methylethyl)benzene represents a new generation of inifers, which are initiator/transfer agents used in cationic polymerizations. This compound, when activated with an excess of BCl3, shows promise in polymerization processes due to its interaction with BCl3 and complex formation (Dittmer, Pask, & Nuyken, 1992).
Supramolecular Chemistry
N,N′,N″-Tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide showcases a unique self-assembly into π-stacks surrounded by a triple helical network of hydrogen bonds. This structural arrangement suggests new modes of organization for some columnar liquid crystals, highlighting its potential in supramolecular chemistry (Lightfoot, Mair, Pritchard, & Warren, 1999).
Solvent Extraction in Metal Recovery
1,2-Bis(2-methoxyethylthio)benzene has been developed as a novel solvent extractant for Pd(II), intended for use in the selective recovery of palladium from spent automotive catalysts. Its effectiveness in palladium recovery underlines its application in hydrometallurgy and recycling of precious metals (Traeger, Koenig, Städtke, & Holdt, 2012).
Chemical Analysis and Detection Methods
The detection of 8-methoxypsoralen in plasma using a method involving benzene/ethyl acetate as a solvent for extraction highlights the role of methoxy-benzene derivatives in analytical chemistry, particularly in pharmaceutical and biochemical analyses (Chakrabarti, Gooray, & Kenney, 1978).
Mecanismo De Acción
The mechanism of action for the reactions of benzene derivatives like “(1-Methoxyethyl)benzene” involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Propiedades
IUPAC Name |
1-methoxyethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKSMSKTENNPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873039 | |
| Record name | (1-Methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4013-34-7 | |
| Record name | (1-Methoxyethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-methoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-methoxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(6-Chloro-2-benzothiazolyl)oxy]phenol](/img/structure/B1620121.png)



